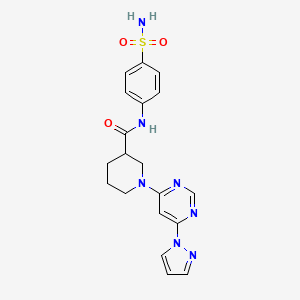
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N7O3S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a novel small molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its structure combines elements known for their pharmacological efficacy, making it a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N7O3S, with a molecular weight of approximately 423.51 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a sulfonamide group, which are critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have shown cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of key signaling pathways such as those mediated by cyclin-dependent kinases (CDKs) and heat shock proteins (HSPs) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 3.96 | CDK inhibition |
| 2 | A549 | 4.7 | HSP90 inhibition |
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by its structural similarities to known anti-tubercular agents. In vitro studies have shown that related compounds can inhibit Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . This suggests that the target compound may possess similar activity.
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited significant selectivity towards cancer cells while maintaining low toxicity towards normal cells, indicating a favorable therapeutic index .
- Antimicrobial Studies : Another research focused on the synthesis of substituted pyrimidines and their evaluation against Mycobacterium tuberculosis. Compounds showed promising results with low micromolar activity, paving the way for further exploration of similar structures .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer cell proliferation and survival pathways. These studies suggest that the compound can effectively bind to active sites of key enzymes, potentially inhibiting their function.
Propiedades
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c20-30(28,29)16-6-4-15(5-7-16)24-19(27)14-3-1-9-25(12-14)17-11-18(22-13-21-17)26-10-2-8-23-26/h2,4-8,10-11,13-14H,1,3,9,12H2,(H,24,27)(H2,20,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRLQODTYFEBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














